molecular formula C16H18N2O2 B8608378 N-ethyl-4-amino-3-benzyloxybenzamide

N-ethyl-4-amino-3-benzyloxybenzamide

Cat. No. B8608378
M. Wt: 270.33 g/mol
InChI Key: OYLVNAYUILOIPU-UHFFFAOYSA-N
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Description

N-ethyl-4-amino-3-benzyloxybenzamide is a useful research compound. Its molecular formula is C16H18N2O2 and its molecular weight is 270.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-ethyl-4-amino-3-benzyloxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-ethyl-4-amino-3-benzyloxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-ethyl-4-amino-3-benzyloxybenzamide

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

4-amino-N-ethyl-3-phenylmethoxybenzamide

InChI

InChI=1S/C16H18N2O2/c1-2-18-16(19)13-8-9-14(17)15(10-13)20-11-12-6-4-3-5-7-12/h3-10H,2,11,17H2,1H3,(H,18,19)

InChI Key

OYLVNAYUILOIPU-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)N)OCC2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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CCNC(=O)c1ccc([N+](=O)[O-])c(OCc2ccccc2)c1
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Synthesis routes and methods II

Procedure details

N-Ethyl-3-benzyloxy-4-nitrobenzamide (5.40 g, 18.0 mmol) obtained in Example 312b) was dissolved in ethyl acetate (60 ml) and methanol (40 ml), anhydrous tin(II) chloride (17.6 g, 89.9 mmol, 5.0 eq.) was added, and the mixture was stirred at room temperature for 21 hr. The reaction mixture was concentrated, and methanol was evaporated. The residue was diluted with ethyl acetate (200 ml) and mixed with 1.44N sodium hydroxide (150 ml). The obtained suspension was filtered through celite (diameter 60 mm) and washed with ethyl acetate (100 ml). The filtrate and washing were combined, washed sequentially with saturated aqueous sodium hydrogen carbonate solution and saturated brine, dried over anhydrous sodium sulfate and concentrated. The residue was subjected to column chromatography (elution solvent, ethyl acetate-hexane=1:1-2:1) on silica gel (manufactured by E. Merck, Art.7734, 50 g). The fraction obtained by elution with ethyl acetate-hexane (3:2) was concentrated, and diethyl ether was added. The precipitate was collected by filtration, washed with diethyl ether and dried to give the title compound as a white powder (4.27 g, 15.8 mmol, 87.8%).
Name
N-Ethyl-3-benzyloxy-4-nitrobenzamide
Quantity
5.4 g
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60 mL
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17.6 g
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40 mL
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Yield
87.8%

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